molecular formula C28H22ClN3O5 B12615820 (1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12615820
M. Wt: 515.9 g/mol
InChI Key: XZTBIWMMJZCLSO-NLPMMIMISA-N
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Description

The compound (1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6’-chloro-7’-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic molecule with a unique spiro structure. This compound features a combination of benzodioxole, benzyl, chloro, and methyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core spiro structure The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro ring

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are commonly employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and benzyl groups can be oxidized to form corresponding quinones and aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, and the carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group can yield p-benzoquinone derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro ring systems.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and benzyl groups can interact with hydrophobic pockets in proteins, while the chloro and carbonyl groups can form hydrogen bonds or covalent bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6’-chloro-7’-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: is similar to other spiro compounds with benzodioxole and benzyl groups, such as spiroindolines and spirooxindoles.

Uniqueness

  • The unique combination of functional groups in this compound, including the chloro and methyl groups, distinguishes it from other spiro compounds. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H22ClN3O5

Molecular Weight

515.9 g/mol

IUPAC Name

(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C28H22ClN3O5/c1-14-18(29)9-8-17-24(14)30-27(35)28(17)23-22(19(31-28)11-15-5-3-2-4-6-15)25(33)32(26(23)34)16-7-10-20-21(12-16)37-13-36-20/h2-10,12,19,22-23,31H,11,13H2,1H3,(H,30,35)/t19-,22+,23-,28-/m0/s1

InChI Key

XZTBIWMMJZCLSO-NLPMMIMISA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC7=C(C=C6)OCO7)Cl

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC7=C(C=C6)OCO7)Cl

Origin of Product

United States

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